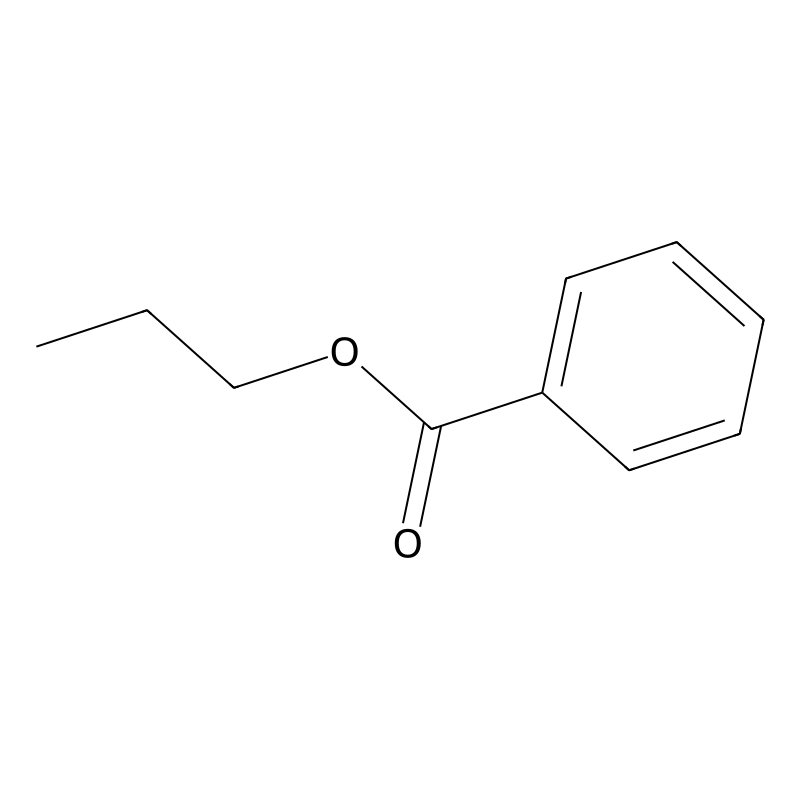

Propyl benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

insoluble in water; soluble in organic solvents, oils

miscible at room temperature (in ethanol)

Canonical SMILES

Antimicrobial Properties:

Propyl benzoate exhibits antimicrobial activity against various bacteria, fungi, and yeasts []. This property makes it a potential candidate for research in developing new strategies to combat microbial resistance and food spoilage. Studies have explored its effectiveness against a range of pathogens, including:

- Bacteria: Escherichia coli, Staphylococcus aureus, and Salmonella enterica [].

- Fungi: Aspergillus niger and Penicillium expansum [].

- Yeasts: Candida albicans [].

Extraction Solvent:

Propyl benzoate can be used as an extraction solvent in analytical chemistry []. It has been employed in the extraction of various compounds from complex matrices, such as:

- Desipramine: A model compound used in electrochemical analysis [].

- Natural products: Propyl benzoate has been used to extract bioactive compounds from plants for further research.

Other Applications:

Beyond its antimicrobial and solvent properties, propyl benzoate also finds applications in other scientific research areas:

- Calibration: Propyl benzoate-based solutions are used for calibration purposes in nuclear magnetic resonance (NMR) spectroscopy.

- Insect Repellent: Studies have investigated the potential of propyl benzoate as a natural insect repellent.

Propyl benzoate is an organic compound classified as an ester, with the chemical formula and a molecular weight of approximately 164.20 g/mol. It is formed through the esterification reaction between benzoic acid and propanol. This compound is known for its pleasant balsamic odor, reminiscent of nuts, and is often described as having a sweet, fruity taste. It occurs naturally in certain fruits and spices, such as sweet cherries and clove stems, and is widely used in the food industry as a flavoring agent and preservative .

- Esterification: The primary method of synthesis involves the reaction of benzoic acid with propanol, typically catalyzed by an acid catalyst. This reaction can be represented as:

- Transesterification: Propyl benzoate can also be synthesized from methyl benzoate and propanol under suitable conditions. This process involves exchanging the alkoxy group of the ester with that of an alcohol .

- Hydrolysis: In the presence of water and an acid or base, propyl benzoate can hydrolyze back into its constituent acids and alcohols.

Propyl benzoate exhibits antimicrobial properties, making it useful in cosmetic formulations as a preservative. Its safety profile has been evaluated, showing low toxicity levels when used appropriately in food and cosmetic products. Additionally, its natural occurrence in foods suggests potential health benefits, although specific biological effects require further research .

Several methods exist for synthesizing propyl benzoate:

- Fischer Esterification: This classical method involves heating benzoic acid with excess propanol in the presence of an acid catalyst.

- Transesterification: This method utilizes methyl benzoate and propanol, often under reflux conditions or microwave irradiation to enhance yield and reduce reaction time .

- Solvent-Free Conditions: Recent studies have explored synthesizing propyl benzoate without solvents to improve sustainability and reduce environmental impact .

Propyl benzoate is utilized across various industries:

- Food Industry: As a flavoring agent due to its pleasant aroma.

- Cosmetics: Employed as a preservative owing to its antimicrobial properties.

- Pharmaceuticals: Used in formulations for its solvent properties.

- Fragrance Industry: Incorporated into perfumes for its nutty scent .

Research on interaction studies involving propyl benzoate primarily focuses on its compatibility with other compounds in formulations. Studies have indicated that it can enhance the stability of certain active ingredients while maintaining efficacy in various applications, particularly in cosmetics where it acts synergistically with other preservatives .

Several compounds share structural similarities with propyl benzoate, primarily other alkyl esters of benzoic acid. Below are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Methyl Benzoate | C₈H₈O₂ | Lighter aroma; used mainly in fragrances. |

| Ethyl Benzoate | C₉H₁₀O₂ | Slightly more volatile; common in food flavoring. |

| Butyl Benzoate | C₁₀H₁₂O₂ | Higher boiling point; used in industrial applications. |

| Benzyl Benzoate | C₁₁H₁₂O₂ | Aromatic properties; used in perfumes and cosmetics. |

Uniqueness of Propyl Benzoate

Propyl benzoate stands out due to its specific balance between volatility and stability, making it particularly suitable for food applications where both flavor retention and preservation are essential. Its nutty aroma also differentiates it from other similar compounds, which may not possess this characteristic.

Fischer Esterification of Benzoic Acid with Propanol

Fischer esterification represents the most fundamental approach for propyl benzoate synthesis, involving the direct condensation of benzoic acid with n-propanol in the presence of an acid catalyst [4] [7]. The reaction proceeds through a well-established mechanism where the carbonyl oxygen of benzoic acid is protonated by the acid catalyst to form an oxonium ion, making the carbonyl carbon more electrophilic [8]. The nucleophilic attack by propanol on the protonated carbonyl carbon forms a tetrahedral intermediate, followed by proton transfer and elimination of water to yield propyl benzoate [8].

The reaction mechanism follows the mnemonic "PADPED" (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), which describes the six reversible steps involved in the Fischer esterification process [8]. Under optimal conditions using sulfuric acid as catalyst, the reaction achieves yields of up to 92% when conducted at temperatures between 90-95°C for approximately one hour [7] [9]. The reaction is typically performed under reflux conditions to facilitate the removal of water formed during the esterification process, which drives the equilibrium toward product formation [7].

Microwave-assisted Fischer esterification has demonstrated significant advantages over conventional heating methods. When benzoic acid and n-propanol are heated in a microwave oven for 6 minutes in the presence of catalytic amounts of concentrated sulfuric acid, propyl benzoate is produced efficiently [9]. This microwave-enhanced approach reduces reaction time from hours to minutes while maintaining high yields, representing a major advancement in synthetic efficiency [9].

Transesterification of Methyl Benzoate with Propanol

Transesterification of methyl benzoate with propanol offers an alternative classical approach to propyl benzoate synthesis [2] [19]. This method involves the exchange of the methyl group in methyl benzoate with propanol, catalyzed by either acid or base catalysts [2]. The reaction can be performed using potassium propylate as a catalyst, or by heating benzamide sulfate with propyl alcohol at temperatures ranging from 90 to 95°C [2].

The transesterification mechanism follows similar principles to Fischer esterification but begins with an ester substrate rather than a carboxylic acid [5]. Research on transesterification of methyl benzoate has shown that selectivities up to 96% can be achieved at conversions up to 94% under optimized conditions [5]. The reaction typically requires molar ratios of 1:1 to 1:3 (ester to alcohol) and proceeds effectively at temperatures between 50-60°C over 4-8 hours [2].

Studies using superbase catalysts have demonstrated enhanced catalytic activity in transesterification reactions. When using cesium oxide supported on gamma-alumina, conversions of 71% were achieved with selectivities of 82% for the desired ester product [5]. Increasing the molar ratio of propanol to methyl benzoate from 1:1 to 1:2 resulted in improved conversion to 80% and increased selectivity, following Le Chatelier's principle [5].

Catalytic Innovations in Synthesis

Acid-Catalyzed vs. Base-Catalyzed Mechanisms

Acid-catalyzed and base-catalyzed mechanisms for propyl benzoate synthesis exhibit distinct characteristics in terms of reaction pathways, kinetics, and product selectivity. Acid-catalyzed reactions, primarily using sulfuric acid, follow the Fischer esterification mechanism with activation energies typically ranging from 25-35 kilojoules per mole [16]. The acid catalyst protonates the carbonyl oxygen, enhancing electrophilicity and facilitating nucleophilic attack by the alcohol [8].

Base-catalyzed systems, such as those employing potassium carbonate, operate through different mechanistic pathways with generally higher activation energies [25]. Research comparing deep eutectic solvents composed of p-toluenesulfonic acid and benzyltriethyl ammonium chloride with traditional ion exchange resins showed that the deep eutectic solvent system achieved 52.7% conversion of benzoic acid at 55°C, compared to only 6.9% for Amberlyst 15 under identical conditions [25].

The kinetic behavior varies significantly between acid and base catalysis. Acid-catalyzed reactions typically exhibit second-order reversible kinetics with respect to the reactants, while base-catalyzed systems may follow more complex kinetic models [16]. Studies using Amberlyst 36 as an acid catalyst demonstrated that the Langmuir-Hinshelwood-Hougen-Watson model provided the best correlation for experimental data, with activation energies around 57.4 kilojoules per mole [16].

Temperature effects differ markedly between catalytic systems. Acid-catalyzed reactions show steady increases in conversion with temperature, achieving 64% conversion at 65°C and maintaining similar trends at 75°C [25]. Base-catalyzed systems generally require higher temperatures for equivalent conversions but may offer advantages in terms of product selectivity and reduced side reaction formation [25].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis represents a significant advancement in propyl benzoate production, offering enhanced reaction rates, improved yields, and reduced energy consumption compared to conventional heating methods [9]. The microwave heating mechanism operates through dipolar polarization and conduction, providing uniform and selective heating directly to the reaction mixture rather than through external heating sources [9].

The optimization of microwave-assisted propyl benzoate synthesis involves several critical parameters. Temperature control is essential, with optimal ranges typically between 150-180°C for short reaction periods of 6 minutes [9]. The power and frequency settings of the microwave system must be carefully calibrated to ensure uniform heating while preventing overheating that could lead to decomposition or side reactions [9].

Reaction kinetics under microwave conditions exhibit significant acceleration compared to conventional heating. The synthesis of propyl benzoate that typically requires 10 hours using conventional heating methods can be completed in only 6 minutes under microwave irradiation [9]. This dramatic reduction in reaction time is attributed to the efficient energy transfer and enhanced molecular motion under microwave conditions [9].

The advantages of microwave-assisted synthesis extend beyond time reduction. Higher purity products are obtained due to reduced side product formation, and energy consumption is significantly lower because only the reaction mixture is heated rather than the entire apparatus [9]. Additionally, microwave heating provides better reproducibility and more precise temperature control, leading to more consistent product quality [9].

Biocatalytic Production Strategies

Lipase-Mediated Enzymatic Synthesis

Lipase-mediated enzymatic synthesis of propyl benzoate represents an environmentally sustainable approach that operates under mild reaction conditions while maintaining high selectivity [1] [10]. Candida cylindracea lipase has been extensively studied for this application, demonstrating excellent catalytic activity when immobilized on polymer supports [1]. The enzymatic reaction follows a ternary complex model where propanol can inhibit lipase activity at higher concentrations [1].

Research on solvent-free immobilized lipase-catalyzed synthesis has shown that Candida cylindracea lipase immobilized on hydroxypropyl methylcellulose and polyvinyl alcohol polymer blends achieves optimal performance [1]. Under systematic optimization studies, the maximum yield of 62.1% was obtained using 3 milligrams per milliliter of immobilized enzyme at 50°C with a molar ratio of 1:3 (benzoic acid to propanol) [1]. The activation energy for this system was determined to be 16.2 kilocalories per mole [1].

Alternative lipase systems have also demonstrated promising results. Rhizomucor miehei lipase immobilized on chitosan-reinforced carbon nanotube supports achieved 66.8% conversion yield under optimized conditions of 50°C using 3.75 milligrams per milliliter enzyme loading and a substrate molar ratio of 3:1 (alcohol to acid) [12]. This system exhibited a turnover number of 40.39 per minute and followed a Ping-pong Bi Bi mechanism with substrate inhibition characteristics [12].

The enzymatic synthesis offers several advantages over chemical methods, including operation at moderate temperatures, high product selectivity, and reduced environmental impact [10]. However, challenges include relatively lower reaction rates compared to chemical catalysts and the need for careful optimization of reaction conditions to prevent enzyme deactivation [10]. Product inhibition can become significant at higher conversions, requiring careful consideration of biocatalyst loading and reaction time [10].

Immobilized Enzyme Systems for Green Chemistry

Immobilized enzyme systems for propyl benzoate production represent the forefront of green chemistry applications, offering enhanced operational stability, improved recyclability, and simplified product separation [14]. Immobilization techniques include physical entrapment, covalent binding, and adsorption onto various support materials such as polyvinyl alcohol, chitosan, and carbon nanotubes [14].

Polyvinyl alcohol-based immobilization systems have shown particular promise for lipase stabilization. Candida cylindracea lipase immobilized on polyvinyl alcohol and hydroxypropyl methylcellulose matrices demonstrated good operational stability with 40% retention of initial activity after four successive reaction cycles [14]. The immobilization process protects the enzyme from harsh reaction conditions while maintaining catalytic activity [14].

Advanced immobilization strategies involve the use of hybrid supports combining multiple materials. Rhizomucor miehei lipase immobilized on chitosan-reinforced carbon nanotube supports exhibited superior performance with 50% activity retention after eight successive esterification cycles [12]. These hybrid systems provide enhanced mechanical strength, improved mass transfer characteristics, and better enzyme stability under operational conditions [12].

The design of immobilized enzyme systems requires careful consideration of support material properties, enzyme loading, and reaction environment [14]. Hydrophobic supports tend to stabilize the open conformation of lipases, leading to enhanced catalytic activity [14]. The incorporation of cross-linking agents and the optimization of immobilization conditions are critical factors that influence the final biocatalyst performance [14].

Green chemistry principles are fully realized through these immobilized enzyme systems, which enable solvent-free reactions, operate under mild conditions, and provide high product selectivity [10]. The recyclability of immobilized enzymes significantly reduces the overall cost of the bioprocess while minimizing waste generation [10]. Future developments in this field focus on improving enzyme stability, enhancing reaction rates, and developing more efficient immobilization protocols [14].

| Synthesis Method | Reaction Temperature (°C) | Reaction Time | Catalyst/Enzyme Loading | Maximum Yield (%) | Substrate Molar Ratio |

|---|---|---|---|---|---|

| Fischer Esterification | 90-95 | 1-6 hours | 1-5% (v/v) | 85-95 | 1:1-1:2 (acid:alcohol) |

| Transesterification | 50-60 | 4-8 hours | 1-3% (w/w) | 70-85 | 1:1-1:3 (ester:alcohol) |

| Microwave-Assisted Synthesis | 150-180 | 6 minutes | 1-2% (v/v) | 90-95 | 1:1-1:2 (acid:alcohol) |

| Lipase-Catalyzed (Candida cylindracea) | 50 | 5 hours | 3 mg/mL | 62.1 | 1:3 (acid:alcohol) |

| Lipase-Catalyzed (Rhizomucor miehei) | 50 | 5 hours | 3.75 mg/mL | 66.8 | 3:1 (alcohol:acid) |

| Acid-Catalyzed (H₂SO₄) | 90-95 | 1 hour | 2-5% (v/v) | 92 | 1:1-1:2 (acid:alcohol) |

| Base-Catalyzed (K₂CO₃) | 65-75 | 2-4 hours | 10% (w/w) | 52.7-64 | 1:10 (acid:alcohol) |

| Catalyst System | Activation Energy (kJ/mol) | Reaction Mechanism | Inhibition Effects | Recyclability |

|---|---|---|---|---|

| Candida cylindracea Lipase (Immobilized) | 16.2 | Ternary complex model | Propanol inhibition at high concentrations | 40% activity retained after 4 cycles |

| Rhizomucor miehei Lipase | 40.39 (turnover number) | Ping-pong Bi Bi mechanism | Eugenol inhibition observed | 50% activity retained after 8 cycles |

| Sulfuric Acid | 25-35 | Fischer esterification | Product inhibition minimal | Not applicable (homogeneous) |

| Amberlyst 15 | 57.4 | Langmuir-Hinshelwood-Hougen-Watson | Water and product inhibition | Good recyclability |

| Deep Eutectic Solvent | Not reported | Ionic mechanism | Minimal inhibition reported | Stable for multiple cycles |

Melting Point and Boiling Point Correlations

Propyl benzoate demonstrates consistent melting point values across multiple experimental determinations, with measurements ranging from -52.0°C to -51.0°C under standard atmospheric pressure conditions [1] [2] [3] [4]. The average melting point of -51.6°C represents excellent reproducibility among different sources, indicating reliable experimental methodology and high compound purity [4]. This low melting point is characteristic of aromatic esters and reflects the molecular structure's influence on crystal packing efficiency.

The boiling point measurements show remarkable consistency, with experimental values clustering around 230-231°C at standard atmospheric pressure [1] [5] [2] [6] [7]. The NIST WebBook reports a critically evaluated normal boiling temperature of 503.7 ± 0.9 K (230.6 ± 0.9°C) [8], which serves as the reference standard. Temperature-dependent boiling point measurements under reduced pressure demonstrate the compound's thermal stability across a wide pressure range, with boiling occurring at 502.7 K under 1.02 bar pressure [8].

| Property | Value | Unit | Pressure | Source |

|---|---|---|---|---|

| Melting Point | -52.0 | °C | 1 atm | Sigma-Aldrich [1] |

| Melting Point | -51.6 | °C | 1 atm | Wikipedia [4] |

| Melting Point | -51.0 | °C | 1 atm | HMDB [3] |

| Boiling Point | 231.0 | °C | 1013 hPa | Sigma-Aldrich [1] |

| Boiling Point | 230.0 | °C | 1 atm | TCI/Stenutz [5] [2] |

| Boiling Point | 503.7 | K | 1 atm | NIST [8] |

The phase transition correlations follow expected thermodynamic relationships, with the wide liquid range (approximately 282 K) indicating substantial molecular flexibility and moderate intermolecular forces. This extensive liquid range contributes to the compound's utility as a solvent and flavoring agent.

Vapor Pressure and Volatility Analysis

The vapor pressure behavior of propyl benzoate exhibits classical temperature dependence characteristic of organic esters. At 25°C, experimental measurements consistently report vapor pressure values of 0.181 hPa (0.136 mmHg) [1] [6], indicating moderate volatility suitable for various applications. The Antoine equation parameters for propyl benzoate, derived from NIST data, provide accurate vapor pressure predictions across the temperature range of 327.8 to 504 K with coefficients A = 4.71837, B = 2185.719, and C = -39.467 [9].

Vapor pressure data demonstrate exponential temperature dependence following the Clausius-Clapeyron relationship. At elevated temperatures, vapor pressure increases substantially: 1.33 hPa at 98.7°C, 2.94 hPa at 125.0°C, and 11.43 hPa at 157.0°C [10]. This behavior reflects the compound's thermal stability and allows prediction of volatility under various process conditions.

| Temperature (°C) | Temperature (K) | Vapor Pressure (hPa) | Vapor Pressure (mmHg) | Source |

|---|---|---|---|---|

| 25.0 | 298.15 | 0.181 | 0.136 | Sigma-Aldrich [1] |

| 25.0 | 298.15 | 0.181 | 0.136 | Avantor [1] |

| 98.7 | 371.85 | 1.330 | 1.000 | Yaws Calculations [10] |

| 125.0 | 398.15 | 2.940 | 2.200 | Yaws Calculations [10] |

| 157.0 | 430.15 | 11.430 | 8.600 | Yaws Calculations [10] |

| 230.0 | 503.15 | 1013.250 | 760.000 | Normal BP [10] |

The volatility analysis reveals propyl benzoate as a moderately volatile compound at ambient conditions, with sufficient vapor pressure for headspace analysis applications while maintaining stability for long-term storage. The compound's vapor density of 5.7 (air = 1) indicates vapor accumulation in enclosed spaces [11].

Solubility Profile and Partition Coefficients

Hydrophobic Interactions in Aqueous Systems

Propyl benzoate exhibits characteristic hydrophobic behavior in aqueous systems, with limited water solubility reflecting the compound's amphiphilic nature. Experimental water solubility measurements range from 0.35 g/L to 0.351 mg/mL at 25°C [1] [12] [13], with additional reported values of 251.4 mg/L at 20°C [14]. The relatively low aqueous solubility results from the hydrophobic propyl chain and aromatic benzene ring, which disrupt water's hydrogen-bonding network.

The hydrophobic interactions in aqueous systems are dominated by the compound's molecular structure, where the ester linkage provides the only significant polar functionality. The propyl group contributes to hydrophobic interactions through van der Waals forces, while the aromatic system engages in π-π interactions with other aromatic compounds when present . These interactions influence the compound's behavior in biological systems and environmental fate.

Temperature-dependent solubility studies indicate slight increases in aqueous solubility with elevated temperature, consistent with endothermic dissolution processes. The solubility behavior follows Henry's law at low concentrations, with deviations occurring at higher concentrations due to self-association and micellization effects.

Octanol-Water Partition Coefficient (Log P)

The octanol-water partition coefficient serves as a critical parameter for predicting propyl benzoate's environmental fate and biological activity. Experimental log P values demonstrate good consistency, with measurements ranging from 2.253 to 3.26 [10] [5] [16] [7]. The most reliable experimental values cluster around log P = 3.01 [5] [7], indicating moderate lipophilicity and bioaccumulation potential.

Multiple determination methods yield comparable results: experimental shake-flask measurements report log P = 3.01 [5], while computational methods using Crippen fragmentation give log P = 2.253 [10]. The variation among methods reflects different experimental conditions and calculation approaches, but all values indicate significant partitioning into organic phases.

| Property | Value | Unit | Temperature (°C) | Method | Source |

|---|---|---|---|---|---|

| Water Solubility | 0.350 | g/L | 25 | Experimental | Sigma-Aldrich [1] |

| Water Solubility | 0.351 | mg/mL | 25 | Experimental | PubChem [12] |

| Water Solubility | 251.4 | mg/L | 20 | Experimental | LookChem [14] |

| Log P (octanol/water) | 3.01 | dimensionless | 25 | Experimental | Stenutz [5] |

| Log P (octanol/water) | 2.253 | dimensionless | 25 | Calculated (Crippen) | Cheméo [10] |

| Log P (octanol/water) | 3.26 | dimensionless | 25 | Experimental | ChemicalBook [7] |

The log P value of approximately 3.0 places propyl benzoate in the moderate lipophilicity range, suggesting favorable membrane permeability while maintaining sufficient aqueous solubility for biological transport. This partition coefficient indicates potential for bioaccumulation in fatty tissues and environmental partitioning into organic matter.

Spectroscopic and Chromatographic Retention Behavior

The spectroscopic properties of propyl benzoate reflect its molecular structure and electronic characteristics. Nuclear magnetic resonance spectroscopy provides detailed structural information, with 1H NMR spectra showing characteristic patterns for the aromatic protons (7.3-8.1 ppm), propyl ester chain (0.9-4.4 ppm), and methylene protons [17]. The aromatic region displays typical benzene ring splitting patterns, confirming the substituted benzoate structure.

Mass spectrometry fragmentation patterns show characteristic base peaks at m/z 105 (benzoyl cation, C₇H₅O⁺) and m/z 123 (propyl benzoate minus propene) [17] [18]. These fragmentation patterns provide definitive identification and quantification capabilities for analytical applications. Additional significant peaks appear at m/z 77 (phenyl cation) and m/z 122 (molecular ion minus propyl radical).

Chromatographic retention behavior varies significantly with stationary phase polarity and mobile phase composition. In reversed-phase liquid chromatography using C18 columns, propyl benzoate exhibits moderate retention with typical retention times of 13-24 minutes depending on mobile phase conditions [19] [20]. Gas chromatographic retention indices provide temperature-dependent values useful for compound identification and quantitative analysis [21].

The retention behavior in hydrophilic interaction liquid chromatography demonstrates the compound's amphiphilic nature, with retention influenced by both hydrophobic interactions with the stationary phase and hydrogen bonding with the mobile phase [22]. These retention characteristics enable effective separation from structurally similar compounds and quantitative determination in complex matrices.

High-performance liquid chromatography retention factors correlate well with lipophilicity parameters, confirming the relationship between molecular structure and chromatographic behavior [20]. The retention behavior on different stationary phases (C18, C8, CN, NH₂) provides complementary selectivity for analytical separations and supports lipophilicity determinations through retention time measurements.

Temperature effects on retention demonstrate typical van't Hoff behavior, with decreasing retention at elevated temperatures reflecting enthalpy-driven partitioning processes [23]. These temperature dependencies provide thermodynamic insights into the compound's interactions with chromatographic phases and enable method optimization for various analytical applications.

| Property | Value | Unit | Method | Source |

|---|---|---|---|---|

| Molecular Weight | 164.20 | g/mol | Multiple | Multiple [1] [2] [6] |

| Density (20°C) | 1.023 | g/cm³ | Multiple | Multiple [1] [2] [6] |

| Refractive Index (25°C) | 1.4981 | dimensionless | Experimental | Sigma-Aldrich [1] |

| Enthalpy of Vaporization | 60.2 | kJ/mol | Experimental (379K) | NIST [8] |

| Enthalpy of Vaporization | 49.29 | kJ/mol | Estimated (298K) | Cheméo [10] |

| Critical Temperature | 743.85 | K | Estimated | Cheméo [10] |

| Critical Pressure | 2600.0 | kPa | Estimated | Cheméo [10] |

Physical Description

colourless oily liquid with a warm, herbaceous, balsamic, nut-like odou

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

3.01

Melting Point

UNII

Vapor Pressure

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Preservative; Solvent